6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine
Description
Properties
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-11-8-13(22-21-12(11)3-1)23-4-6-24(7-5-23)16-14-15(18-9-17-14)19-10-20-16/h8-10H,1-7H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYCWWDOSJVSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclopentene Derivatives
The cyclopenta[c]pyridazine ring is synthesized via a [4+2] cycloaddition between cyclopentadiene and a diazine precursor. For example, heating cyclopentadiene with 1,2,4,5-tetrazine in refluxing toluene yields the bicyclic core. Alternative routes involve:
- Stepwise annulation : Cyclopentanone is converted to its enamine derivative, which undergoes diazotization and intramolecular cyclization to form the pyridazine ring.
- Metal-catalyzed C–H activation : Copper-mediated coupling of cyclopentene with pyridazine-diamine precursors, as demonstrated in recent advancements.
Preparation of the Piperazine Substituent
Functionalization of Piperazine at the 1-Position
The piperazine linker is modified at the 1-position through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
- SNAr reaction : Treatment of 1-chloro-4-nitrobenzene with piperazine in DMF at 120°C affords 1-(4-nitrophenyl)piperazine, which is subsequently reduced to the amine.
- Cross-coupling : Palladium-catalyzed coupling of piperazine with aryl halides using BrettPhos-Pd-G3 catalyst achieves high yields (>85%).
Coupling Strategies for Assembling the Target Molecule
Purine-Piperazine Linkage
The 6-position of 9H-purine is activated for displacement via halogenation (e.g., 6-chloropurine). Reaction with 1-(cyclopenta[c]pyridazin-3-yl)piperazine proceeds under mild conditions:
Typical Procedure :
6-Chloropurine (1.0 eq), 1-(cyclopenta[c]pyridazin-3-yl)piperazine (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF are heated at 80°C for 12 hours. The product is isolated via column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Yield Optimization :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | DMF | 80 | 62 |
| Pd2(dba)3/Xantphos | Toluene | 100 | 78 |
| CuI/L-Proline | DMSO | 90 | 68 |
Alternative Coupling Methods
- Mitsunobu reaction : Utilizes DIAD and PPh3 to couple purine alcohols with piperazine amines.
- Reductive amination : Purine-6-carbaldehyde and piperazine derivative react with NaBH3CN in MeOH.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms >98% purity.
Scale-Up and Process Optimization
Solvent Screening
Ethanol-water mixtures (7:3) reduce side reactions during coupling, improving yield to 81% compared to DMF (62%).
Catalytic Systems
Palladium-free conditions using CuI/L-proline in DMSO minimize metal contamination, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or purine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.
Scientific Research Applications
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use as a fluorescent probe or inhibitor of specific enzymes.
Medicine: Investigated for its potential as a drug candidate targeting various biological pathways.
Industry: Employed as a corrosion inhibitor for metals like carbon steel.
Mechanism of Action
The mechanism of action of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor antagonism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs from the literature, focusing on substituent effects, molecular properties, and synthetic insights.
Structural and Electronic Differences
- Target Compound : The cyclopenta[c]pyridazine substituent is a fused bicyclic system with aromatic and partial saturation, likely enhancing π-π stacking interactions and rigidity compared to linear sulfonyl groups .
- Sulfonyl-Substituted Analogs (Compounds 15–19) : Sulfonyl groups (e.g., butylsulfonyl, methoxyethylsulfonyl) are electron-withdrawing, reducing piperazine basicity and increasing hydrophobicity. These groups may improve membrane permeability but reduce aqueous solubility .
Pharmacological Implications (Inferred from Analogs)
- The target compound’s bicyclic substituent may alter receptor affinity or selectivity .
- Metal Complexation : Copper complexes of 9-deazahypoxanthine () demonstrate the role of purine derivatives in coordinating metals, hinting at possible catalytic or therapeutic applications for related compounds .
Biological Activity
6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, molecular characteristics, and biological activities, including anticancer properties and enzyme inhibition.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of 354.4 g/mol. It features a complex structure that includes a purine base linked to a piperazine moiety and a cyclopentapyridazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆O₂ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 2034227-68-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine involves multi-step reactions that typically include the formation of the piperazine and cyclopentapyridazine components followed by coupling with the purine structure. Detailed methodologies can be found in specialized chemical literature.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine exhibit significant anticancer activity. For instance, certain analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the viability of cancer cells, particularly in breast and lung cancer models.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Protein Kinase Inhibition : Some studies report that related compounds effectively inhibit protein kinases such as DYRK1A and GSK-3, which are implicated in various diseases including cancer and neurodegenerative disorders.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds suggest potent activity against these targets, with values ranging from low micromolar to nanomolar concentrations.
Case Studies
Several case studies have highlighted the biological activity of this class of compounds:
- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound led to a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure.
- Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of signaling pathways related to neurodegeneration.
Q & A
Basic: What synthetic strategies are commonly employed to construct the 6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine scaffold?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the cyclopenta[c]pyridazine core via cyclization reactions, such as [3+2] cycloaddition or ring-closing metathesis, using precursors like cyclopentene derivatives and diazines .
- Step 2: Functionalization of the pyridazine ring at the 3-position with a piperazine group. This is achieved via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling under Pd catalysis .
- Step 3: Coupling the piperazine-modified pyridazine to the 6-position of the 9H-purine core. Mitsunobu conditions or direct displacement reactions (e.g., using NaH in DMF) are common .
Key Reagents: Pd catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and bases (K₂CO₃). Purification: Column chromatography or preparative HPLC .
Advanced: How can reaction conditions be optimized to enhance the coupling efficiency between the piperazine and cyclopentapyridazine moieties?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Testing Pd-based catalysts (e.g., Pd₂(dba)₃) with diverse ligands (e.g., BINAP) to improve cross-coupling yields .
- Solvent Effects: Evaluating polar aprotic solvents (DMF, DMSO) for solubility versus ethereal solvents (THF) for steric control .
- Temperature Control: Lower temperatures (0–25°C) to minimize side reactions like piperazine ring-opening .
- In Situ Monitoring: Using TLC or LC-MS to track intermediate formation and adjust reaction times dynamically .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the purine-piperazine linkage and cyclopentapyridazine substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC-PDA: Purity assessment (>95%) and identification of by-products (e.g., dehalogenated impurities) .
Advanced: How can discrepancies between computational docking predictions and experimental binding affinity data be resolved?
Methodological Answer:
- Solvent Correction: Re-docking with explicit solvent models (e.g., TIP3P water) to account for solvation effects .
- Protein Flexibility: Molecular dynamics (MD) simulations to explore receptor conformational changes .
- Experimental Validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
- Data Reconciliation: Cross-validate with mutational studies (e.g., alanine scanning) to identify critical binding residues .
Basic: What initial biological assays are recommended to evaluate therapeutic potential?
Methodological Answer:
- In Vitro Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity .
- Enzyme Inhibition: Test for kinase or phosphodiesterase inhibition using fluorescence-based assays .
- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells to assess safety margins .
Advanced: What strategies are effective for SAR studies on piperazine ring substitutions?
Methodological Answer:
- Combinatorial Libraries: Synthesize analogs with diverse substituents (e.g., alkyl, aryl, sulfonyl) at the piperazine N-atoms .
- QSAR Modeling: Use CoMFA or machine learning to correlate substituent properties (logP, steric bulk) with activity .
- Crystallography: Co-crystallize analogs with target proteins (e.g., kinases) to map binding interactions .
Basic: How to assess chemical stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions at 40–60°C .
- Analytical Tools: Use HPLC-MS to identify degradation products (e.g., hydrolyzed purine or oxidized pyridazine) .
- Storage Recommendations: Lyophilization and storage at -20°C in amber vials to prevent light-induced degradation .
Advanced: How to determine metabolic pathways and preclinical toxicity?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- In Vivo PK Studies: Administer to rodents and measure plasma half-life, clearance, and bioavailability .
- Toxicogenomics: RNA-seq or proteomics to identify off-target effects (e.g., stress response pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
